molecular formula C11H9Cl2N5O B10955846 3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one

3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B10955846
M. Wt: 298.13 g/mol
InChI Key: AGTYDLLPLBBVBM-LHHJGKSTSA-N
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Description

3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one is a chemical compound with a complex structure that includes a triazine ring, a hydrazone linkage, and a dichlorobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one typically involves the condensation of 2,3-dichlorobenzaldehyde with a hydrazine derivative, followed by cyclization with a triazine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary but often include controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2,3-dichlorobenzylidene)acetoacetate: Shares the dichlorobenzylidene moiety.

    Ethyl 2-{[(2E)-2-(2,3-dichlorobenzylidene)hydrazinoacetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Contains a similar hydrazino linkage.

Uniqueness

3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one is unique due to its combination of a triazine ring, hydrazone linkage, and dichlorobenzylidene moiety

Properties

Molecular Formula

C11H9Cl2N5O

Molecular Weight

298.13 g/mol

IUPAC Name

3-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H9Cl2N5O/c1-6-10(19)15-11(18-16-6)17-14-5-7-3-2-4-8(12)9(7)13/h2-5H,1H3,(H2,15,17,18,19)/b14-5+

InChI Key

AGTYDLLPLBBVBM-LHHJGKSTSA-N

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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